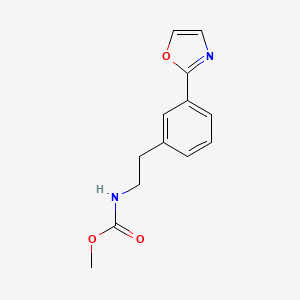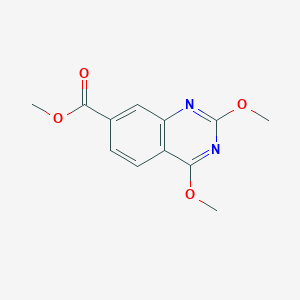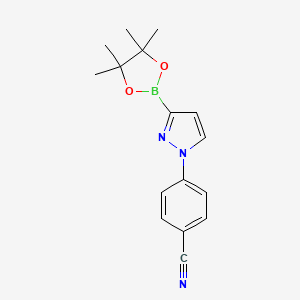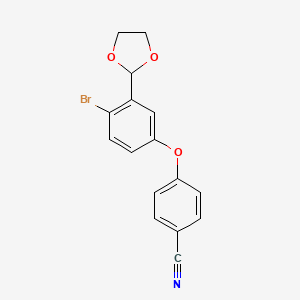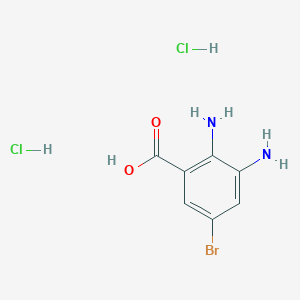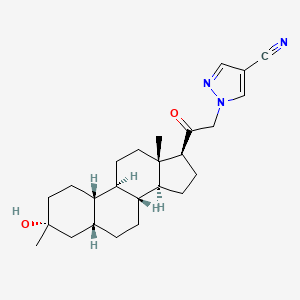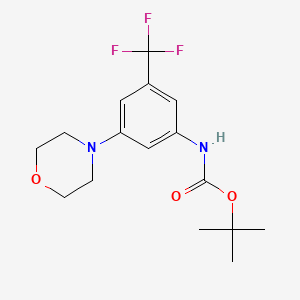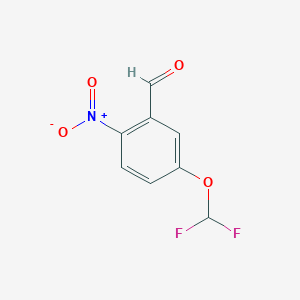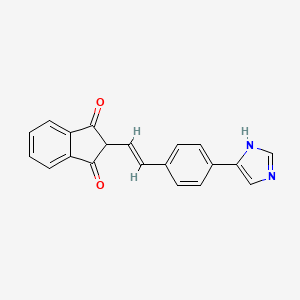
(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione
説明
Synthesis Analysis
Imidazole, a key component of ISI, was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . More complex heterocycles presenting the imidazole ring in their structure are described in the literature . For instance, novel 2-aryl-4-benzoyl-imidazoles have been synthesized by structural modification of 2-aryl-imidazole-4-carboxylic amide (AICA) and 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART), presenting antiproliferative activity .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
科学的研究の応用
Photoisomerization and Hydrogen Bonding
- Sigalov et al. (2021) studied the condensation products of 2-imidazolyl-, 4-imidazolyl-, and 3-pyrazolylcarbaldehydes with 1H-indene-1,3(2H)-dione. They found that the E-isomers undergo UV-induced isomerization to Z-isomers, stabilized by intramolecular NH∙∙∙O=C hydrogen bonds. This study highlights the chemical behavior of similar compounds under UV light and the role of hydrogen bonding in stabilizing isomers (Sigalov et al., 2021).
Synthesis and Structure Analysis
- El-Abadelah et al. (2020) synthesized 2,2'-(Imidazo[1,5-a]pyridine-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione) by reacting imidazo[1,5-a]pyridine with ninhydrin. The compound's structure was confirmed using various spectroscopic methods, highlighting the synthetic approach and structural confirmation techniques for similar compounds (El-Abadelah et al., 2020).
Piezochromism, Acidochromism, and Cell Imaging
- Lei et al. (2016) synthesized D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics. These compounds, including a variant with 2-methylene-1H-indene-1,3(2H)-dione, show stimulus-responsive fluorescent properties, highlighting their potential application in cell imaging and the study of molecular interactions under different physical conditions (Lei et al., 2016).
Antibacterial Activity
- El-Emarya and El-Adasy (2006) studied the synthesis of new pyrazoles incorporating imidazole, pyrrole, and other cyclic/heterocyclic moieties, including reactions with 1H-indene-1,3(2H)-dione. They evaluated the antibacterial activity of these compounds, suggesting potential biomedical applications (El-Emarya & El-Adasy, 2006).
Electroluminescent Applications
- Dobrikov et al. (2011) synthesized new low-molecular weight compounds, including 1H-imidazol-5(4H)-one derivative, with potential applications in organic light-emitting devices (OLEDs). Their study on the photophysical properties and the preparation of single-layer organic displays highlights the compound's potential in electronic applications (Dobrikov et al., 2011).
特性
IUPAC Name |
2-[(E)-2-[4-(1H-imidazol-5-yl)phenyl]ethenyl]indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-19-15-3-1-2-4-16(15)20(24)17(19)10-7-13-5-8-14(9-6-13)18-11-21-12-22-18/h1-12,17H,(H,21,22)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNRDVWYHFRGIV-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C=CC3=CC=C(C=C3)C4=CN=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)/C=C/C3=CC=C(C=C3)C4=CN=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)
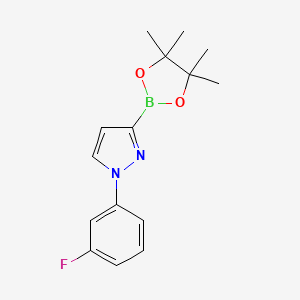
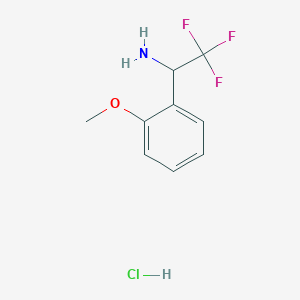
![7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1405376.png)
